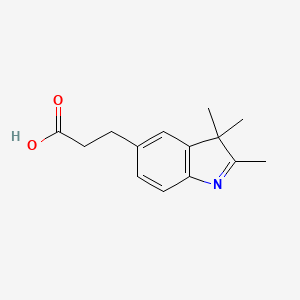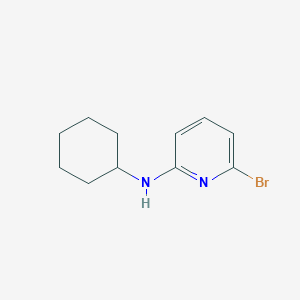
6-Bromo-N-cyclohexylpyridin-2-amine
Vue d'ensemble
Description
6-Bromo-N-cyclohexylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2 . It is a derivative of pyridine, which is a six-membered aromatic heterocyclic organic compound.
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-bromopyridin-2-amine with cyclohexylamine in the presence of a strong base such as potassium carbonate . The reaction takes place under reflux conditions and generates the desired product in good yield .Molecular Structure Analysis
The molecular weight of this compound is 255.15 g/mol . The InChI string representation of its structure isInChI=1S/C11H15BrN2/c12-10-7-4-8-11 (14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2, (H,13,14) . The compound’s canonical SMILES representation is C1CCC (CC1)NC2=NC (=CC=C2)Br . Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 254.04186 g/mol . The topological polar surface area of the compound is 24.9 Ų . The compound has a heavy atom count of 14 .Relevant Papers The compound this compound is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Applications De Recherche Scientifique
Synthesis and Catalysis
6-Bromo-N-cyclohexylpyridin-2-amine is an important chemical intermediate in the synthesis of various bioactive compounds. Bolliger et al. (2011) explain that 2-aminopyridines, which include 6-bromo-2-aminopyridines, are key structural cores of bioactive natural products and organic materials, making them extremely valuable in synthetic chemistry. They emphasize the importance of new methods for their preparation due to the scarcity of flexible and efficient synthesis methods (Bolliger, Oberholzer, & Frech, 2011).
Applications in Ligand Design
In the field of ligand design, this compound derivatives are utilized for complexing with metals. Benhamou et al. (2011) synthesized an unsymmetrical amine tripod involving 6-bromo-2-pyridylmethyl and other substituents for FeCl2 complexes. Their study shows the potential of such compounds in creating complex geometries with metals, useful in various chemical and pharmaceutical applications (Benhamou et al., 2011).
Pharmaceutical Intermediates
Ghorbani-Vaghei and Amiri (2014) demonstrated the use of derivatives of this compound in synthesizing N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives were synthesized from aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, showcasing the compound's role as a building block in pharmaceutical chemistry (Ghorbani‐Vaghei & Amiri, 2014).
Organic Chemistry and Polymerization
Further, Scott et al. (2004) discussed the reactivity of bromopyridines, including those similar to this compound, in the context of polymerization and complex organic syntheses. Their study highlights the utility of these compounds in developing advanced organic materials (Scott, Schareina, Tok, & Kempe, 2004).
Mécanisme D'action
Target of Action
This compound is often used in scientific research, and its specific targets may vary depending on the context of the study .
Mode of Action
Action Environment
The action, efficacy, and stability of 6-Bromo-N-cyclohexylpyridin-2-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, and temperature, among others.
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-N-cyclohexylpyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Its degradation over time can lead to changes in its biochemical interactions and cellular effects . Long-term studies in in vitro and in vivo settings are essential to understand the compound’s temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s effects are dose-dependent, with higher doses leading to more significant biochemical and cellular effects . High doses of this compound can also lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for research purposes . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .
Propriétés
IUPAC Name |
6-bromo-N-cyclohexylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHZVWZOQTRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671675 | |
| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959237-36-6 | |
| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



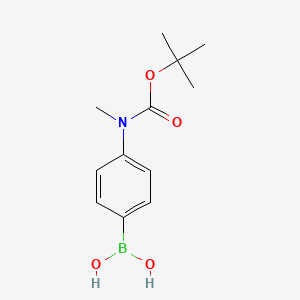



![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)
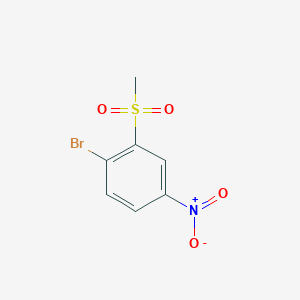
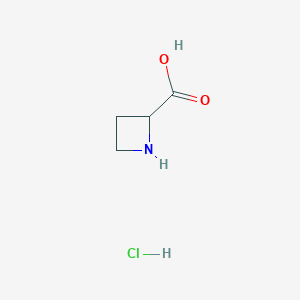
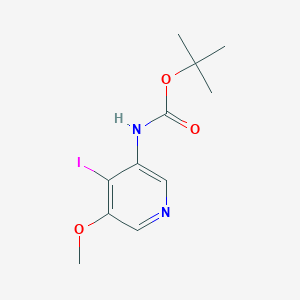
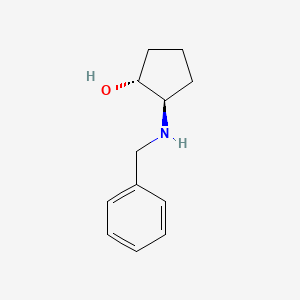
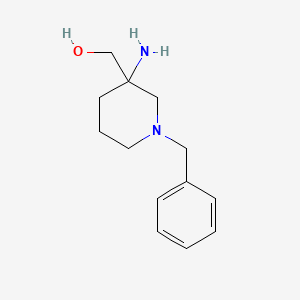
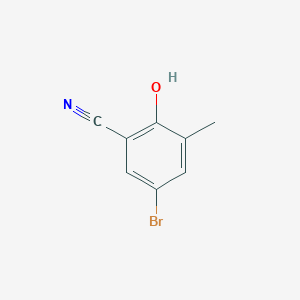

![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
